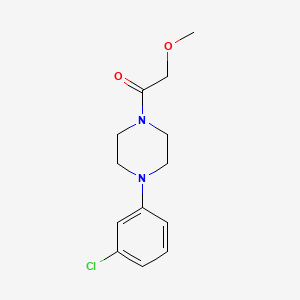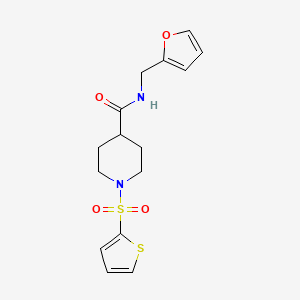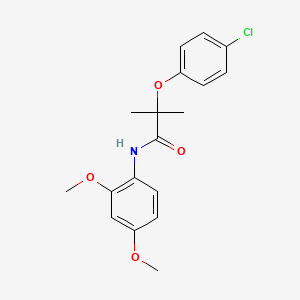
1-(3-chlorophenyl)-4-(methoxyacetyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-4-(methoxyacetyl)piperazine, also known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazine compounds. It has gained significant interest in the scientific community due to its potential therapeutic applications in treating various psychiatric disorders such as depression and anxiety.
Wirkmechanismus
The exact mechanism of action of 1-(3-chlorophenyl)-4-(methoxyacetyl)piperazine is not fully understood. However, it is known to act as a partial agonist of the serotonin 5-HT1A and 5-HT2C receptors. It also has affinity for the dopamine and noradrenaline transporters, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
MCPP has been shown to increase the release of serotonin, dopamine, and noradrenaline in the brain, which may contribute to its psychoactive effects. It has also been shown to increase heart rate and blood pressure, as well as cause gastrointestinal distress and headaches.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-chlorophenyl)-4-(methoxyacetyl)piperazine in lab experiments is its well-established synthesis method and availability. However, its psychoactive effects and potential for abuse limit its use in certain studies. Additionally, its effects on different animal models and human populations may vary, which can make it difficult to draw conclusions from research.
Zukünftige Richtungen
There are several future directions for research on 1-(3-chlorophenyl)-4-(methoxyacetyl)piperazine. One area of interest is its potential as a treatment for substance abuse disorders. Additionally, further studies are needed to understand its mechanism of action and potential therapeutic applications in treating psychiatric disorders. Finally, more research is needed to determine the long-term effects of 1-(3-chlorophenyl)-4-(methoxyacetyl)piperazine use and its potential for abuse.
Synthesemethoden
The synthesis of 1-(3-chlorophenyl)-4-(methoxyacetyl)piperazine involves the reaction of 3-chlorophenylpiperazine with methoxyacetic anhydride in the presence of a catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The purity and yield of the final product can be determined using spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
MCPP has been extensively studied for its potential therapeutic applications in treating various psychiatric disorders. It has been found to have anxiogenic and antidepressant effects in animal models and human studies. It also has been shown to have potential as a treatment for obesity and substance abuse disorders.
Eigenschaften
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-18-10-13(17)16-7-5-15(6-8-16)12-4-2-3-11(14)9-12/h2-4,9H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALQLDJJCIZYTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793255 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[(2,3-dichlorobenzoyl)amino]benzoate](/img/structure/B5819614.png)
![[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylcyanamide](/img/structure/B5819639.png)




![3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl][1,2,4]triazolo[1,5-a]pyridine-2(3H)-thione](/img/structure/B5819675.png)





![ethyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5819715.png)
![3-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5819724.png)